molecular formula C11H13NO B126825 6-Isopropyl-1H-indol-5-ol CAS No. 159388-68-8

6-Isopropyl-1H-indol-5-ol

Cat. No. B126825
CAS RN: 159388-68-8
M. Wt: 175.23 g/mol
InChI Key: RXIIQJWEYYRTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-1H-indol-5-ol, also known as 5-IT or 5-API, is a synthetic indole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 6-Isopropyl-1H-indol-5-ol is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is the target of many psychoactive drugs.
Biochemical and Physiological Effects:
6-Isopropyl-1H-indol-5-ol has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of monoamine oxidase activity. This compound has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Isopropyl-1H-indol-5-ol in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying various biological processes. However, one limitation is that its effects on the central nervous system can be difficult to interpret due to its partial agonist activity at the serotonin 5-HT2A receptor.

Future Directions

Future research on 6-Isopropyl-1H-indol-5-ol could focus on its potential therapeutic applications in the treatment of neurological disorders, as well as its effects on other biological systems such as the immune system. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more specific agonists or antagonists for the serotonin 5-HT2A receptor.

Synthesis Methods

The synthesis of 6-Isopropyl-1H-indol-5-ol involves the reaction of indole-5-carboxaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

6-Isopropyl-1H-indol-5-ol has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. This compound has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression.

properties

CAS RN

159388-68-8

Product Name

6-Isopropyl-1H-indol-5-ol

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6-propan-2-yl-1H-indol-5-ol

InChI

InChI=1S/C11H13NO/c1-7(2)9-6-10-8(3-4-12-10)5-11(9)13/h3-7,12-13H,1-2H3

InChI Key

RXIIQJWEYYRTJS-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C2C=CNC2=C1)O

Canonical SMILES

CC(C)C1=C(C=C2C=CNC2=C1)O

synonyms

1H-Indol-5-ol,6-(1-methylethyl)-(9CI)

Origin of Product

United States

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